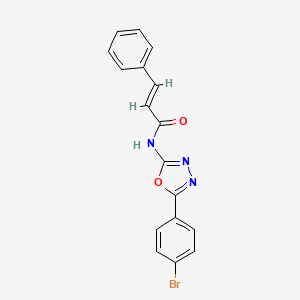

N-(5-(4-溴苯基)-1,3,4-恶二唑-2-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

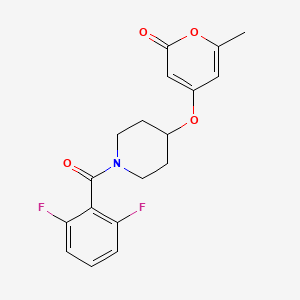

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. These compounds have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. In the context of the provided papers, similar synthetic routes have been employed to create analogs containing the 1,3,4-oxadiazole ring. For instance, the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings was achieved by characterizing the intermediates and final products using 1H NMR, 13C NMR, and mass spectrometry . Another study synthesized N-substituted derivatives of 1,3,4-oxadiazole through a series of steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions and reactions with different N-aralkyl/aryl substituted 2-bromoacetamides .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their biological activity. X-ray diffraction crystallography was used to determine the structure of one such compound, providing insights into the arrangement of atoms within the molecule . The molecular structure is also analyzed using spectroscopic methods such as NMR and IR, which help elucidate the presence of functional groups and the overall framework of the compound .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through various chemical reactions. For example, the reaction of N-isocyaniminotriphenylphosphorane with biacetyl in the presence of (E)-cinnamic acids leads to the synthesis of fully substituted 1,3,4-oxadiazole derivatives via intramolecular AZA-Wittig reactions . Additionally, a new deoxygenative coupling reaction was observed when 3-azido-5-phenyl-1,2,4-oxadiazole was heated with dimethylformamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications. For instance, the insecticidal activity of these compounds against the diamondback moth was evaluated, and a significant relationship between structure and activity was observed . The synthesized compounds were also screened for their antioxidant activities, with some showing very high and significant activities, indicating their potential as lead compounds for new antioxidant agents .

科学研究应用

杀虫活性

研究表明,含有 1,3,4-恶二唑环的化合物(包括与 N-(5-(4-溴苯基)-1,3,4-恶二唑-2-基)肉桂酰胺 类似的类似物)表现出显着的杀虫活性。例如,Qi 等人 (2014 年) 合成了一系列含有 1,3,4-恶二唑环的邻氨基苯甲酰二胺类似物,发现它们对小菜蛾 Plutella xylostella 有效。该研究突出了这些化合物在害虫控制应用中的潜力 (Qi 等人,2014 年)。

抗菌和溶血活性

具有 1,3,4-恶二唑结构的化合物已被评估其抗菌特性。Gul 等人 (2017 年) 合成了 1,3,4-恶二唑的衍生物并评估了它们的抗菌和溶血活性。他们的研究结果表明对选定的微生物物种有显着的疗效,突出了此类化合物在开发新的抗菌剂中的潜力 (Gul 等人,2017 年)。

抗癫痫活性

已经探索了 1,3,4-恶二唑衍生物在抗癫痫药物中的应用。Rajak 等人 (2013 年) 合成了具有 1,3,4-恶二唑结构的新系列化合物并测试了它们的抗惊厥活性。他们的研究支持了新的抗癫痫疗法的开发 (Rajak 等人,2013 年)。

抗癌评估

具有 1,3,4-恶二唑部分的化合物也已被评估其抗癌特性。Ravinaik 等人 (2021 年) 的一项研究设计并合成了一系列这些化合物,证明了对各种癌细胞系具有中等至优异的抗癌活性,从而表明它们在癌症治疗中的潜力 (Ravinaik 等人,2021 年)。

作用机制

Target of Action

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic compound that has been studied for its potential biological activities . The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels in the body, which is important for nerve impulse transmission .

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its level in the cerebral cortex

Biochemical Pathways

The inhibition of AChE and BuChE by N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory processing . By inhibiting the breakdown of acetylcholine, the compound potentially enhances cholinergic transmission .

Pharmacokinetics

The compound’s clogp values, which are indicative of its lipophilicity, were found to be in the range of 494–559 for the cinnamamide series . This suggests that the compound may have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of AChE and BuChE by N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide leads to an increase in acetylcholine levels in the cerebral cortex . This could potentially slow down the progression of diseases like Alzheimer’s, which are characterized by a decrease in acetylcholine levels . .

安全和危害

未来方向

The future directions for research on “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. There’s also potential for these compounds to be used as lead compounds for rational drug designing .

属性

IUPAC Name |

(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINGPLPNOCVOK-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

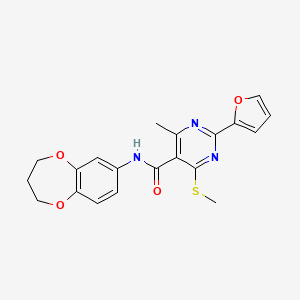

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

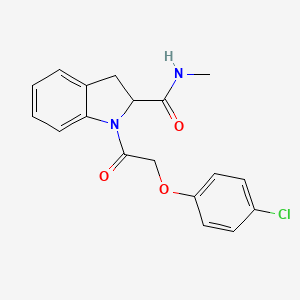

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)

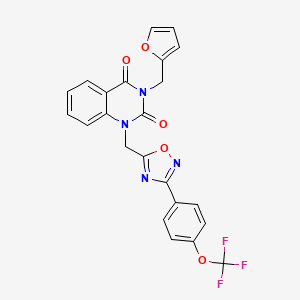

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)